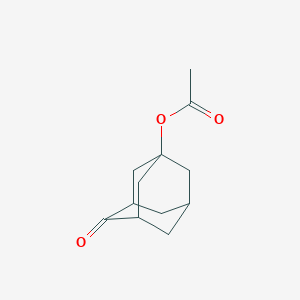

4-Oxo-1-adamantyl acetate

Description

Historical Trajectory and Foundational Concepts of Adamantane (B196018) Chemistry

The existence of a hydrocarbon with a diamond-like structure was first postulated in 1924 by H. Decker. youtube.com However, it was not until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. wikipedia.orgacs.org The amount isolated was minuscule, but its high melting and boiling points hinted at its unusual structure. wikipedia.org The first successful, albeit inefficient, laboratory synthesis of adamantane was achieved by Vladimir Prelog in 1941. wikipedia.orgacs.orgworldscientific.com

A major breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis method involving the Lewis acid-catalyzed rearrangement of dicyclopentadiene. wikipedia.orgnih.gov This made adamantane readily available and spurred a new wave of research into its chemistry and that of its derivatives. wikipedia.orgnih.gov This discovery is considered the birth of modern adamantane chemistry, paving the way for the synthesis and investigation of a wide range of functionalized adamantanes. nih.govnih.gov Early research focused on understanding the fundamental reactivity of the adamantane cage and the introduction of various functional groups at its bridgehead (tertiary) and bridge (secondary) positions. nih.govyale.edu

Structural Characteristics and Conformational Rigidity of Adamantane Scaffolds

The adamantane molecule is composed of three interconnected cyclohexane (B81311) rings in the chair conformation. youtube.comyale.edu This arrangement results in a highly symmetrical and strain-free structure. worldscientific.com The carbon atoms in adamantane are of two types: four methine carbons at the bridgehead positions (C1, C3, C5, and C7) and six methylene (B1212753) carbons at the bridge positions (C2, C4, C6, C8, C9, and C10). yale.edu

A defining feature of the adamantane scaffold is its exceptional rigidity. Unlike more flexible cyclic systems, the adamantane cage does not undergo conformational changes. This rigidity has profound implications for the stereochemistry and reactivity of its derivatives. Substituents are held in fixed spatial orientations, which can influence their interactions with other molecules and biological targets. This predictable three-dimensional structure makes adamantane a valuable scaffold in medicinal chemistry and materials science. nih.gov

Classification and Significance of Adamantane Derivatives Bearing Ketone and Ester Functionalities

Adamantane derivatives can be classified based on the nature and position of their functional groups. The introduction of both a ketone (oxo) group and an ester group, such as an acetate (B1210297), onto the adamantane framework creates bifunctional molecules with unique chemical properties.

Contemporary Research Landscape and Future Directions for Oxo-Adamantyl Systems

Current research on adamantane derivatives continues to be a vibrant field, with applications spanning from medicine to materials science. wikipedia.orgyoutube.commdpi.com While much of the focus in medicinal chemistry has been on aminoadamantane derivatives like amantadine (B194251) and memantine, the unique properties of oxo-adamantyl systems are also being explored. nih.govwikipedia.org

The investigation of oxo-adamantyl acetates and related compounds is driven by the need for novel molecular building blocks with well-defined three-dimensional structures. These compounds can be used to construct complex molecules with specific shapes and functionalities. For instance, the rigid adamantane core can act as a scaffold to present other chemical groups in a precise orientation, which is a key principle in the design of enzyme inhibitors and receptor ligands.

Future research in this area will likely focus on several key aspects:

Development of novel synthetic methodologies: Creating more efficient and selective ways to synthesize multifunctional adamantane derivatives like 4-oxo-1-adamantyl acetate.

Exploration of reactivity: Gaining a deeper understanding of how the rigid adamantane framework influences the reactivity of the attached ketone and ester groups.

Applications in medicinal chemistry: Designing and synthesizing new adamantane-based compounds with potential therapeutic activities. The unique lipophilicity and stability of the adamantane cage make it an attractive component in drug design. nih.govnih.gov

Materials science applications: Utilizing the rigid and stable nature of oxo-adamantyl systems to create new polymers and other materials with tailored properties. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

(4-oxo-1-adamantyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHDLUJUHIBGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 4 Oxo 1 Adamantyl Acetate

Reactivity of the Adamantane (B196018) Framework

The adamantane core is known for its robust and sterically hindered nature, which presents both challenges and opportunities for chemical modification.

Selective C-H Bond Functionalization (e.g., Oxidation, Radical Reactions)

The functionalization of unactivated C–H bonds in the adamantane skeleton is a significant area of research, aiming to introduce new functional groups in a controlled manner. mdpi.com These reactions often proceed through radical or highly reactive intermediates.

Oxidative functionalization of adamantane derivatives can be achieved using various oxidizing agents and catalysts. researchgate.net While the high reactivity of some oxidants can lead to low selectivity, specific catalyst systems can direct the oxidation to particular positions. researchgate.net For instance, certain iron and manganese complexes have been shown to catalyze the oxidation of C–H bonds with high selectivity for tertiary positions over secondary ones. mdpi.comnih.gov This selectivity is often attributed to a metal-mediated mechanism rather than a free radical process, as evidenced by high alcohol-to-ketone product ratios and stereospecificity in related systems. mdpi.com

Radical reactions offer another pathway for C-H functionalization. The adamantane structure exhibits a preference for reactivity at its tertiary bridgehead positions in radical processes like halogenations. escholarship.org This inherent selectivity can be influenced by substituents on the adamantane core. escholarship.org While radical reactions can be less selective than some catalytic oxidations, they remain a valuable tool for introducing functionality onto the adamantane framework. bbhegdecollege.com

The development of catalysts that can achieve site-selectivity in C-H functionalization without the need for a directing group is a major goal in organic synthesis. acs.org Such catalysts could enable the precise modification of complex molecules like 4-oxo-1-adamantyl acetate (B1210297). acs.org

Carbocationic Rearrangements and Transformations within the Cage Structure

The rigid, cage-like structure of adamantane makes it prone to carbocationic rearrangements. The formation of a carbocation on the adamantane framework, often initiated by the departure of a leaving group or by oxidation, can lead to complex transformations. researchgate.net While the adamantane cage itself is relatively stable, the generation of a positive charge can induce hydride shifts or other rearrangements, particularly if it leads to a more stable carbocationic intermediate.

In the context of 4-oxo-1-adamantyl acetate, the presence of the electron-withdrawing ketone and acetate groups would influence the stability and reactivity of any carbocationic intermediates formed on the adamantane skeleton. These substituents can direct or inhibit rearrangements, offering a handle for controlling the outcome of such reactions.

Transformations of the Ketone Moiety at the 4-Position

The ketone group at the 4-position is a versatile functional handle for a variety of chemical transformations.

Nucleophilic Addition Reactions (e.g., Reduction, Organometallic Additions)

The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic attack. This allows for a range of addition reactions. For example, reduction of the ketone to the corresponding alcohol can be achieved using standard reducing agents like sodium borohydride (B1222165). The stereochemical outcome of such reductions can be influenced by the steric hindrance of the adamantane cage.

Addition of organometallic reagents, such as Grignard or organolithium compounds, to the ketone would lead to the formation of tertiary alcohols. These reactions provide a means to introduce new carbon-carbon bonds at the 4-position, further functionalizing the adamantane core.

Condensation and Related Carbonyl Chemistry

The ketone at the 4-position can participate in various condensation reactions. For example, it can react with amines to form imines or enamines. Condensation with activated methylene (B1212753) compounds, such as malononitrile (B47326) or cyanoacetic esters, in the presence of a base can lead to the formation of new carbon-carbon double bonds adjacent to the adamantane core. researchgate.net

Furthermore, the ketone can be a precursor for the synthesis of heterocyclic systems fused to the adamantane framework. Reactions involving difunctional reagents can lead to the construction of new rings, expanding the structural diversity of adamantane derivatives.

Reactions Involving the Acetate Ester Group at the 1-Position

The acetate ester at the bridgehead 1-position offers another site for chemical modification.

Hydrolysis of the acetate ester, under either acidic or basic conditions, will yield the corresponding 1-hydroxy-4-oxoadamantane. This alcohol can then serve as a starting point for further functionalization. For instance, it can be oxidized to the corresponding carboxylic acid or used in etherification or esterification reactions.

The acetate group can also be displaced by other nucleophiles, although the tertiary nature of the bridgehead carbon can make SN1-type reactions favorable. Under appropriate conditions, the acetate can be replaced by halides, azides, or other functional groups, providing access to a wide range of 1-substituted-4-oxoadamantane derivatives.

Hydrolytic and Transesterification Pathways

The ester functionality in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 1-hydroxy-4-adamantanone and acetic acid. This process is a fundamental reaction in ester chemistry.

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is a key transformation for this compound. Research has demonstrated that the transesterification of unactivated carboxylic esters, such as adamantane derivatives, can be effectively achieved. For instance, the reaction of methyl adamantane-1-carboxylate with various alcohols, including weakly nucleophilic phenols, proceeds in good to high yields when catalyzed by an acid/halide cooperative system. rsc.org In one study, heating a mixture of methyl adamantane-1-carboxylate and p-cresol (B1678582) with TfOH and KF resulted in a 94% yield of the transesterified product. rsc.org This methodology is tolerant of various functional groups and is applicable to late-stage modification of complex molecules. rsc.org

Catalytic systems employing metal clusters have also proven effective. A tetranuclear zinc cluster has been shown to catalyze the transesterification of various methyl esters under mild conditions. researchgate.net This method is noted for its high environmental and economic advantages, with large-scale reactions proceeding with low E-factor values. researchgate.net Even sterically hindered alcohols like adamantyl alcohol can react smoothly using this catalyst system. ucc.ie The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

The following table summarizes the key aspects of these pathways:

| Reaction Pathway | Description | Key Reagents/Catalysts | Significance |

| Hydrolysis | Cleavage of the ester bond to form 1-hydroxy-4-adamantanone and acetic acid. | Water, often with acid or base catalysis. | Fundamental reaction of esters. |

| Transesterification | Exchange of the acetate group with another alcohol. | Alcohols, Acid/Halide (e.g., TfOH/KF), Metal Clusters (e.g., Tetranuclear Zinc Cluster). | Allows for the synthesis of a variety of 1-adamantyl ethers and esters with diverse functionalities. rsc.orgresearchgate.net |

Reactions with Active Methylene Compounds and Other Nucleophiles

The carbonyl group at the 4-position of the adamantane cage makes this compound a substrate for reactions with various nucleophiles, including active methylene compounds. These reactions are fundamental in carbon-carbon bond formation. For example, methyl adamantane-1-carboxylate and methyl (1-adamantyl)acetate react with acetonitrile (B52724) in the presence of sodium hydride to form β-ketonitriles. researchgate.net These products are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.net

The adamantyl group itself can influence the reactivity of adjacent functional groups. The 1-adamantyl radical exhibits enhanced nucleophilic character compared to other tertiary alkyl radicals. rsc.org This property makes it significantly more reactive towards electron-deficient substrates. rsc.org

Microwave irradiation has been shown to significantly enhance the rates of nucleophilic substitution reactions, including those involving the formation of ethers and esters. cem.com

Below is a table detailing reactions with various nucleophiles:

| Nucleophile Type | Example Reaction | Product Type | Significance |

| Active Methylene Compounds | Reaction with acetonitrile in the presence of a base. | β-Ketonitriles. | Forms key intermediates for heterocyclic synthesis. researchgate.net |

| Amines | N-acylation reactions. | Amides. | Important for the synthesis of biologically active molecules. cem.com |

| Alcohols | Williamson ether synthesis (under specific conditions). | Ethers. | A fundamental transformation in organic synthesis. cem.com |

| Halides | Nucleophilic substitution. | Halo-adamantane derivatives. | Provides precursors for further functionalization. |

Amidation and Related Carboxylic Acid Derivative Formations

The ester group of this compound can be converted to an amide through reaction with an amine, a process known as amidation. This transformation is crucial in medicinal chemistry for the synthesis of compounds with potential biological activity. For instance, 4-oxo-1,4-dihydropyridine-3-carboxamides have been synthesized and evaluated as selective CB2 cannabinoid receptor ligands. ucl.ac.be The synthesis often involves the initial hydrolysis of the ester to the corresponding carboxylic acid, which is then coupled with an amine using peptide coupling reagents like O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (B91526) (HBTU). ucl.ac.be

The direct conversion of esters to amides can also be achieved. The choice of amine and coupling agent is critical for the success of the reaction.

The following table outlines the formation of amides and related derivatives:

| Reaction | Reagents | Product | Application/Significance |

| Amidation (via carboxylic acid) | 1. NaOH (hydrolysis) 2. Amine, HBTU, Triethylamine | N-substituted-4-oxo-1-adamantylcarboxamide | Synthesis of potential CB2 receptor ligands. ucl.ac.beucl.ac.be |

| Direct Amidation | Amine, suitable catalyst | N-substituted-4-oxo-1-adamantylcarboxamide | A more direct route to amide derivatives. |

| Curtius Rearrangement | Diphenylphosphoryl azide, Potassium tert-butoxide, tert-butanol (B103910) (on the corresponding carboxylic acid) | Boc-protected amine | Access to "reverse amide" structures. ucl.ac.be |

Multi-component and Cascade Reactions Incorporating this compound

Multi-component reactions (MCRs) and cascade (or domino) reactions are efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot. rug.nluminho.ptresearchgate.net These reactions are characterized by high atom economy and reduced waste generation. researchgate.net

While specific examples detailing the direct use of this compound in MCRs or cascade reactions are not prevalent in the searched literature, its structural motifs are found in products of such reactions. The adamantane cage is often incorporated into complex structures through these efficient synthetic routes. For example, cascade reactions involving o-quinone methides have been used to synthesize sterically hindered adamantyl-substituted 1,2-dihydronaphtho[2,1-b]furans in good yields. acs.org

The electrophilic nature of the ketone and the potential for the acetate to act as a leaving group or be transformed in situ suggest that this compound could be a viable component in the design of new MCRs and cascade sequences. For instance, a reaction could be initiated by a nucleophilic attack at the carbonyl group, followed by an intramolecular reaction involving the ester functionality or its derivative.

The development of MCRs often involves the combination of different reaction types. rug.nl Given the reactivity of the keto-ester functionality, this compound could potentially participate in MCRs like the Ugi or Passerini reactions after suitable functional group manipulation. rug.nl

Advanced Derivatization and Structural Modification of 4 Oxo 1 Adamantyl Acetate

Stereocontrolled Functionalization of the Adamantane (B196018) Cage

The inherent structure of the adamantane core presents unique challenges and opportunities for stereocontrolled reactions. The rigid framework allows for the predictable spatial arrangement of substituents, influencing the stereochemical outcome of reactions at functional groups attached to the cage.

Research into the stereoselectivity of reactions on adamantane derivatives has provided insights into the electronic and steric effects that govern facial selectivity. sigmaaldrich.com For instance, in 2,5-disubstituted adamantanes, the syn or anti approach of a nucleophile to a carbonyl group (such as the ketone in 4-oxo-1-adamantyl acetate (B1210297) derivatives) can be influenced by the electronic nature of the substituent at the distant 5-position. sigmaaldrich.com This "through-bond" electronic effect, sometimes explained by concepts like the Cieplak effect or the Felkin-Anh model, allows for a degree of stereocontrol in the introduction of new functionalities. sigmaaldrich.com

The conversion of the ketone in 4-oxo-1-adamantyl acetate to other functional groups is a key strategy for introducing stereocenters. For example, reduction of the ketone to a hydroxyl group creates a secondary alcohol with a specific stereochemistry (axial or equatorial) depending on the reducing agent and reaction conditions. This newly introduced hydroxyl group can then direct subsequent reactions or be further functionalized.

A significant advancement in the stereocontrolled synthesis of adamantane derivatives involves the use of chiral auxiliaries or catalysts. While direct asymmetric functionalization of the adamantane cage is challenging, the use of enantiomerically pure starting materials or reagents can lead to the formation of specific stereoisomers. For instance, enantiomerically pure substituted adamantane derivatives have been synthesized through cyclization reactions initiated by chiral catalysts. mdpi.com

The protoadamantane-adamantane rearrangement is another powerful tool for accessing stereochemically defined 1,2-disubstituted adamantanes. mdpi.com This rearrangement, often proceeding through a carbocationic intermediate, can be influenced by neighboring groups to yield specific stereoisomers. mdpi.com

Table 1: Examples of Stereocontrolled Reactions on Adamantane Scaffolds

| Reaction Type | Reagents/Conditions | Product Type | Stereochemical Outcome | Reference |

| Nucleophilic addition to ketone | Various nucleophiles | Substituted adamantyl alcohols | Influenced by electronic effects of distant substituents | sigmaaldrich.com |

| Asymmetric cyclization | Chiral catalysts | Enantiomerically pure substituted adamantanes | High enantiomeric excess | mdpi.com |

| Protoadamantane-adamantane rearrangement | Acid or Lewis acid catalysis | 1,2-disubstituted adamantanes | Dependent on precursor stereochemistry and reaction conditions | mdpi.com |

Introduction of Heteroatoms and Complex Ligands

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur into the adamantane framework, starting from precursors like this compound, significantly expands its chemical space and potential applications. These heteroatoms can alter the electronic properties, solubility, and binding capabilities of the resulting molecules.

One common strategy involves the conversion of the ketone in this compound into a nitrogen-containing functional group. For example, reductive amination can introduce a primary or secondary amine. This amine can then be further elaborated to create more complex ligands. The synthesis of 1,4,6,10-tetraazaadamantanes (TAADs) bearing amino groups has been achieved through intramolecular cyclotrimerization of C=N units. researchgate.net

Oxygen can be introduced into the adamantane cage through reactions like the Baeyer-Villiger oxidation of the ketone, which would yield a lactone. acs.org Subsequent reduction can lead to the formation of oxa-adamantane derivatives, where a methylene (B1212753) bridge is replaced by an oxygen atom. acs.orgrsc.org

The synthesis of adamantane-based ligands for metal complexes is an area of active research. google.comgoogle.com These ligands often incorporate heteroatoms as coordination sites for metal ions. For example, ligands containing nitrogen and oxygen donor atoms can be synthesized and subsequently complexed with metals like technetium or rhenium for applications in radiopharmaceuticals. google.comgoogle.com The adamantane moiety in these complexes often serves as a bulky, lipophilic group that can influence the biodistribution of the complex. researchgate.netresearchgate.net

The introduction of complex ligands can also be achieved by coupling functionalized adamantane derivatives with other molecules. For example, an amino-functionalized adamantane can be coupled with carboxylic acids to form amides, or with other reactive groups to create more elaborate structures. lookchem.com

Table 2: Methods for Introducing Heteroatoms into the Adamantane Cage

| Heteroatom | Method | Starting Material Derivative | Resulting Functional Group/Structure | Reference |

| Nitrogen | Reductive amination | 4-oxo-adamantane derivative | Amine | ub.edu |

| Nitrogen | Intramolecular cyclotrimerization | Tris(hydrazonoalkyl)amines | Tetraazaadamantane (TAAD) | researchgate.net |

| Oxygen | Baeyer-Villiger oxidation | 4-oxo-adamantane derivative | Lactone | acs.org |

| Oxygen | Reduction of lactone | Adamantane lactone | Oxa-adamantane | acs.orgrsc.org |

| Nitrogen/Oxygen | Coupling reactions | Amino or carboxyl-functionalized adamantane | Amides, esters, complex ligands | google.comlookchem.com |

Design and Synthesis of Polysubstituted and Orthogonally Functionalized Adamantane Derivatives

The synthesis of adamantane derivatives with multiple substituents, particularly those with orthogonal functional groups, is crucial for building complex molecular architectures. lookchem.com Orthogonally functionalized scaffolds allow for the selective modification of different positions on the adamantane cage, enabling the construction of molecules with precisely defined structures and properties. researchgate.net

Starting from this compound, the existing functional groups can be used to direct the introduction of additional substituents. For example, the ketone can be transformed into a variety of functional groups, while the acetate group at the bridgehead position can be hydrolyzed to a hydroxyl group, which can then be further functionalized.

A key strategy for creating polysubstituted adamantanes is the step-wise functionalization of the bridgehead positions. The reactivity of each bridgehead position is influenced by the substituents already present on the cage. lookchem.com For example, the bromination of adamantane is often the first step in synthesizing more complex derivatives, and the position of subsequent brominations is directed by the existing bromine atom. lookchem.com

Researchers have developed methods to create "3+1" adamantane scaffolds, which have three identical functional groups at three bridgehead positions and a different functional group at the fourth. researchgate.netlookchem.com These scaffolds are valuable for creating C3-symmetric molecules and for applications in multivalency and dendrimer synthesis. lookchem.com The synthesis of such scaffolds often involves a series of protection and deprotection steps to selectively functionalize the different bridgehead positions.

The synthesis of non-symmetric trifunctionalized adamantane skeletons has also been reported, allowing for the orthogonal derivatization with three different substituents. researchgate.net These multi-orthogonal scaffolds are of great interest as core structures for bioactive compounds. researchgate.net

Table 3: Strategies for Polysubstituted and Orthogonally Functionalized Adamantanes

| Strategy | Description | Key Intermediates/Scaffolds | Applications | Reference |

| Step-wise Bridgehead Functionalization | Sequential introduction of functional groups at the 1, 3, 5, and 7 positions. | Brominated adamantanes, protected derivatives | Controlled synthesis of tetra-substituted adamantanes | lookchem.com |

| "3+1" Scaffolds | Adamantane core with three identical functional groups and one distinct functional group at the bridgeheads. | Tri-armed adamantane derivatives | C3-symmetric ligands, dendrimers, multivalent systems | researchgate.netlookchem.com |

| Orthogonal Functionalization | Synthesis of adamantanes with multiple, chemically distinct functional groups that can be reacted selectively. | Multi-orthogonal molecular scaffolds | Bioactive compounds, complex molecular architectures | researchgate.net |

Synthesis of Conjugates for Interdisciplinary Research Applications

The unique properties of the adamantane cage, such as its rigidity, lipophilicity, and three-dimensional structure, make it an attractive component for conjugates in various research fields. researchgate.net Adamantane derivatives, including those derived from this compound, can be conjugated to a wide range of molecules, such as peptides, polymers, and imaging agents, to create hybrid molecules with novel functions. researchgate.netlookchem.com

A common approach for synthesizing adamantane conjugates is through standard coupling chemistries, such as amide bond formation or click chemistry. lookchem.com For this purpose, adamantane scaffolds are often functionalized with reactive groups like carboxylic acids, amines, or azides. For example, an adamantane-based amino acid has been synthesized and incorporated into a peptide backbone to study its effect on peptide secondary structures. researchgate.net

Adamantane's lipophilicity is often exploited to improve the properties of drugs. The "lipophilic bullet" concept suggests that conjugating a drug to an adamantane moiety can enhance its ability to cross cell membranes, including the blood-brain barrier. researchgate.net

In materials science, adamantane derivatives are used as building blocks for polymers and supramolecular assemblies. lookchem.com The rigid, tetrahedral geometry of the adamantane core can be used to create materials with well-defined three-dimensional structures. For instance, tetrakis(carboxyethyl)adamantane is an interesting tetrahedral building block for the synthesis of dendritic structures. lookchem.com

Adamantane conjugates are also being developed for diagnostic applications. For example, adamantane-based ligands have been used to create radioligands for imaging histone deacetylases (HDACs) in the central nervous system. researchgate.net

Table 4: Applications of Adamantane Conjugates

| Conjugate Type | Adamantane Derivative Function | Application Area | Example | Reference |

| Peptide-Adamantane Conjugates | Structural scaffold to influence peptide conformation | Medicinal Chemistry, Structural Biology | Adamantane-containing peptides | researchgate.net |

| Drug-Adamantane Conjugates | Lipophilic moiety to enhance membrane permeability | Drug Delivery, Medicinal Chemistry | Adamantane-based HDAC inhibitors | researchgate.net |

| Polymer-Adamantane Conjugates | Rigid building block for defined 3D structures | Materials Science, Polymer Chemistry | Adamantane-containing polymers and dendrimers | lookchem.com |

| Imaging Agent-Adamantane Conjugates | Scaffold for radioligands | Medical Diagnostics, Neuroscience | [11C]Martinostat for HDAC imaging | researchgate.net |

Spectroscopic and Chromatographic Elucidation Methodologies for Oxo Adamantyl Acetates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For 4-oxo-1-adamantyl acetate (B1210297), a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides unambiguous structural confirmation.

¹H NMR Spectroscopy In the ¹H NMR spectrum of 4-oxo-1-adamantyl acetate, the protons on the rigid adamantane (B196018) cage would appear as a series of complex, overlapping multiplets, characteristic of such caged systems. The protons alpha to the ketone group are expected to be shifted downfield due to the deshielding effect of the carbonyl. The most distinct signal would be a sharp singlet corresponding to the three protons of the acetate methyl group, anticipated in the region of δ 2.0-2.2 ppm.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. For the C₁₂ structure of this compound, several key resonances would be expected. The most downfield signal would correspond to the ketone carbonyl carbon, typically appearing above δ 200 ppm. The ester carbonyl carbon would resonate around δ 170 ppm. The quaternary bridgehead carbon atom bonded to the acetate group (C-1) is expected near δ 80-90 ppm. The acetate methyl carbon would produce a signal around δ 20-22 ppm. The remaining signals for the adamantane skeleton would be distributed at higher fields, with their specific shifts influenced by their proximity to the electron-withdrawing oxygen functional groups.

The following table presents predicted ¹³C NMR chemical shifts for this compound, based on data from adamantane and its derivatives. chemicalbook.comchemicalbook.com

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Ketone C=O (C-4) | > 200 | Characteristic for a ketone carbonyl. |

| Ester C=O | ~ 170 | Typical for an acetate carbonyl. |

| C-1 | ~ 85 | Quaternary carbon attached to the ester oxygen. |

| Carbons α to ketone (C-3, C-5) | ~ 45-55 | Deshielded by adjacent C=O group. |

| Other bridgehead carbons | ~ 30-40 | Shifts influenced by distance from substituents. |

| Other cage CH₂ carbons | ~ 35-45 | Shifts vary based on proximity to functional groups. |

2D NMR Techniques To definitively assign all proton and carbon signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, helping to trace the connectivity through the adamantane framework's proton network.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations from the acetate methyl protons to the ester carbonyl carbon and from various cage protons to the ketone and ester carbonyls, confirming the placement of the functional groups on the adamantane scaffold.

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS) and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Ion Determination Using soft ionization techniques like Electrospray Ionization (ESI), typically coupled with liquid chromatography (LC-MS), allows for the accurate determination of the molecular mass. For this compound (C₁₂H₁₆O₃, monoisotopic mass: 208.1099 Da), the high-resolution mass spectrum (HRMS) would show a prominent protonated molecular ion [M+H]⁺ at m/z 209.1172 and potentially adducts such as the sodium adduct [M+Na]⁺ at m/z 231.0993.

Fragmentation Analysis Under harder ionization conditions, such as Electron Ionization (EI) in GC-MS, the molecule fragments in a predictable manner, providing a structural fingerprint. The fragmentation of this compound would be a composite of the patterns seen for ketones and esters. libretexts.orgmiamioh.edu Key fragmentation pathways would include:

Loss of the acetate moiety: Cleavage of the ester C-O bond would lead to the loss of an acetoxy radical (•OCOCH₃, 59 Da) or acetic acid (HOCOCH₃, 60 Da), generating a key ion at m/z 149 or 148, corresponding to the 4-oxoadamantyl cation.

Loss of ketene (B1206846): A characteristic fragmentation for acetates is the loss of ketene (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, which would produce an ion corresponding to 4-oxo-1-adamantanol.

Cleavage alpha to the ketone: Fragmentation of the C-C bonds adjacent to the ketone carbonyl is a common pathway for cyclic ketones. miamioh.edu

Adamantane cage fragmentation: The adamantane core itself can undergo characteristic fragmentation, leading to a series of smaller ions.

Predicted Mass Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 208 | [M]⁺• | Molecular Ion |

| 166 | [M - CH₂CO]⁺• | Loss of ketene from the ester. |

| 149 | [M - OCOCH₃]⁺ | Loss of the acetoxy group. |

| 135 | [C₁₀H₁₅]⁺ | Loss of both oxygen-containing functional groups. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are indispensable for the rapid identification of functional groups. The IR spectrum of this compound would be dominated by absorptions from the two different carbonyl groups.

C=O Stretching: Two distinct and strong carbonyl stretching (νC=O) bands are expected. The ester carbonyl typically absorbs at a higher frequency than a ketone. The ester C=O stretch is predicted around 1735-1745 cm⁻¹, while the ketone C=O stretch should appear around 1710-1720 cm⁻¹. doi.orgresearchgate.net The presence of two separate peaks in this region is strong evidence for the two types of carbonyl groups.

C-O Stretching: Strong bands corresponding to the C-O stretching of the acetate group would be visible in the 1250-1000 cm⁻¹ region.

C-H Stretching and Bending: Absorptions for sp³ C-H stretching from the adamantane cage and acetate methyl group would be found just below 3000 cm⁻¹.

Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950-2850 | C-H stretch | Adamantane cage, CH₃ |

| ~1740 | C=O stretch | Ester |

| ~1715 | C=O stretch | Ketone |

| ~1450 | C-H bend | CH₂/CH₃ |

| ~1240 | C-O stretch | Ester (asymmetric) |

X-ray Diffraction Crystallography for Solid-State Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions. While specific crystallographic data for this compound is not widely published, the technique's application to related adamantane derivatives demonstrates its utility. mdpi.com

An X-ray analysis of this compound would confirm the rigid, strain-free chair conformations of the fused cyclohexane (B81311) rings that comprise the adamantane core. It would provide exact measurements for the C=O and C-O bond lengths of both the ketone and ester functionalities, confirming their electronic environments. Furthermore, analysis of the crystal lattice would reveal how the molecules pack in the solid state, identifying any significant intermolecular interactions, such as dipole-dipole forces between the carbonyl groups, that govern the material's bulk properties.

Advanced Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound.

High-Performance Liquid Chromatography (HPLC) HPLC is a primary tool for assessing the purity of the compound and for its purification. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Due to the presence of the ketone chromophore, detection can be readily achieved using a UV detector. The use of buffered mobile phases, sometimes containing salts like ammonium (B1175870) acetate, can improve peak shape for polar analytes. spectrumchemical.com

Gas Chromatography (GC) As a reasonably volatile compound, this compound is also amenable to analysis by Gas Chromatography, often coupled to a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (GC-MS) for identification. The compound's retention time, often expressed as a Kovats Retention Index, is a characteristic property that can be used for identification by comparing it to standards on a given stationary phase. For reference, the related compound 1-adamantyl acetate has a standard non-polar Kovats index of 1458. nih.gov

Computational and Theoretical Studies on 4 Oxo 1 Adamantyl Acetate and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 4-oxo-1-adamantyl acetate (B1210297) and its analogues. sioc-journal.cnnih.gov These calculations provide information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for determining a molecule's ability to donate or accept electrons.

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For adamantane (B196018) derivatives, these maps can identify reactive sites. ksu.edu.sa For instance, in 4-oxo-1-adamantyl acetate, the carbonyl group represents a region of high electron density and a potential site for nucleophilic attack, while the adamantane cage itself is largely nonpolar and lipophilic. nih.gov

Various reactivity descriptors can be calculated to quantify the chemical behavior of these compounds. These descriptors, derived from the energies of the frontier molecular orbitals, include:

Chemical Hardness (η): A measure of the molecule's resistance to deformation or change in its electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Studies on related adamantane derivatives have shown how these descriptors can be influenced by the presence of different functional groups. ksu.edu.sa For example, the introduction of electron-withdrawing or electron-donating substituents can significantly alter the electronic properties and, consequently, the reactivity of the adamantane scaffold. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Generic Adamantane Derivative (Illustrative) Note: The following table is a generalized representation. Actual values for this compound would require specific calculations.

| Descriptor | Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (LUMO-HOMO) | 6.3 eV | Indicator of chemical stability |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |

| Chemical Potential (μ) | -4.35 | Electron escaping tendency |

| Electrophilicity Index (ω) | 3.01 | Global electrophilic nature |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational methods are pivotal in elucidating the mechanisms of chemical reactions involving adamantane derivatives. By applying Transition State Theory, researchers can map the potential energy surface (PES) of a reaction, identifying the lowest energy path from reactants to products. youtube.com This path includes transition states, which are the highest energy points along the reaction coordinate, and any reaction intermediates. msuniv.ac.in

For reactions involving the adamantane core, such as functionalization or rearrangement, computational studies can help rationalize experimental observations. cuni.czmdpi.com For example, in the case of electrophilic substitution reactions, calculations can predict the most likely site of attack on the adamantane cage and the relative energies of different possible cationic intermediates. wikipedia.org

The study of reaction mechanisms often involves:

Locating Transition States: Identifying the geometry and energy of the transition state structure is crucial for calculating the activation energy of a reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is correct for the reaction of interest.

Computational studies on the reactions of adamantane and its derivatives have provided insights into various transformations, including nitration and halogenation. sioc-journal.cnwikipedia.org These studies help to understand the regioselectivity and stereoselectivity observed in these reactions.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. arxiv.org By simulating the motion of atoms and molecules, MD can be used to:

Explore the conformational landscape of flexible molecules.

Study the self-assembly of molecules into larger aggregates. arxiv.org

Investigate the interactions of a molecule with its environment, such as a solvent or a biological receptor. nih.gov

For adamantane derivatives, MD simulations can reveal how different functional groups influence intermolecular interactions and the formation of ordered structures. arxiv.org These simulations can also provide insights into the stability of different conformers and the energy barriers between them. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used in MD simulations to assess the stability of a molecule's structure and the flexibility of its constituent atoms, respectively. rsc.org

Molecular Modeling for Rational Design of Adamantane-Based Scaffolds

The unique properties of the adamantane cage—its rigidity, lipophilicity, and three-dimensional structure—make it an attractive scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Molecular modeling plays a crucial role in the rational design of new adamantane-based compounds with desired properties.

In drug design, for example, the adamantane moiety can be incorporated into a molecule to enhance its binding to a biological target or to improve its pharmacokinetic properties. nih.gov Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is often used to screen potential drug candidates. nih.gov

The process of rational design using molecular modeling typically involves:

Identifying a Target: This could be a protein receptor, an enzyme active site, or a specific material property.

Designing a Library of Compounds: Creating a virtual library of adamantane derivatives with different substituents.

Computational Screening: Using techniques like molecular docking and MD simulations to predict the binding affinity or other properties of the designed compounds. nih.gov

Prioritizing Candidates: Selecting the most promising candidates for synthesis and experimental testing based on the computational results.

This approach has been successfully used to design adamantane-based inhibitors for various enzymes and ligands for specific receptors. nih.govescholarship.org

Investigation of Noncovalent Interactions and Host-Guest Systems

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, are fundamental to many chemical and biological processes. unibo.it The adamantane cage, being lipophilic and capable of forming specific noncovalent contacts, is an excellent building block for creating host-guest systems in supramolecular chemistry. nih.govtandfonline.com

Computational methods are essential for studying these weak interactions:

Energy Decomposition Analysis: This method partitions the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

Quantum Theory of Atoms in Molecules (QTAIM): This approach analyzes the electron density topology to identify and characterize noncovalent interactions. mdpi.com

Noncovalent Interaction (NCI) Plots: These plots visualize the regions of noncovalent interactions in a molecule or a molecular complex. researchgate.net

Adamantane and its derivatives are known to form stable inclusion complexes with host molecules like cyclodextrins and cucurbiturils. nih.govtandfonline.com Computational studies can predict the geometry and stability of these complexes, providing insights into the driving forces for their formation. tandfonline.com These host-guest systems have potential applications in drug delivery, sensing, and catalysis. pensoft.net

Applications of 4 Oxo 1 Adamantyl Acetate and Its Derivatives As Chemical Building Blocks

In Organic Synthesis Methodologies

The inherent rigidity of the adamantane (B196018) core in 4-oxo-1-adamantyl acetate (B1210297) and its derivatives is a key feature exploited in the synthesis of complex molecules. This rigidity allows for precise control over the spatial arrangement of functional groups, making it an ideal component for creating structural spacers and novel molecular scaffolds.

As Rigid Structural Spacers and Linkers in Complex Molecules

The adamantane cage acts as a non-flexible linker, holding different parts of a molecule at a fixed distance and orientation. This property is crucial in the design of molecules where specific spatial relationships between functional groups are required for activity. For instance, adamantane derivatives have been incorporated into various biologically active compounds to improve their therapeutic properties by providing a rigid framework. The use of such spacers can influence a molecule's interaction with biological targets.

Formation of Novel Scaffolds with Defined Geometries

The functional groups on 4-oxo-1-adamantyl acetate, the ketone and the acetate, provide handles for further chemical modifications, enabling the construction of new and diverse molecular architectures. whiterose.ac.uk Synthetic strategies often involve leveraging these functional groups to build upon the adamantane core, leading to polyfunctional three-dimensional scaffolds. whiterose.ac.uk These scaffolds can then be used in drug discovery and materials science, where the defined geometry of the molecule is critical for its function. whiterose.ac.uk For example, the oxo group can be a site for nucleophilic addition or condensation reactions, while the acetate can be hydrolyzed to an alcohol, which can then be further functionalized.

Integration into Supramolecular Architectures

The unique shape and lipophilic nature of the adamantane group make it an excellent guest molecule in host-guest chemistry, a fundamental concept in supramolecular chemistry. This has led to the use of this compound derivatives in the design of complex supramolecular systems.

Design of Host-Guest Systems (e.g., with Cyclodextrins)

Adamantane and its derivatives are well-known for their ability to form stable inclusion complexes with cyclodextrins (CDs). mdpi.com The hydrophobic adamantyl moiety fits snugly into the nonpolar cavity of the cyclodextrin, driven by favorable van der Waals interactions and the hydrophobic effect. mdpi.comscispace.com This interaction is highly specific and has been extensively studied to understand the principles of molecular recognition. nih.gov The formation of these host-guest complexes can significantly alter the physical and chemical properties of the guest molecule, such as increasing its water solubility. scispace.com

Research has shown that the geometry and stability of these complexes can be influenced by substituents on the adamantane cage. scispace.com The ability of adamantane derivatives to form these stable complexes has been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry. mdpi.com

Table 1: Examples of Adamantane Derivatives in Host-Guest Systems with β-Cyclodextrin

| Adamantane Derivative | Host-Guest Ratio (Guest:Host) | Reference |

| adm-1-OH | 2:2 | nih.gov |

| adm-2-OH | 3:2 | nih.gov |

| adm-1-NH2 | 3:2 | nih.gov |

| adm-1-COOH | 2:2 | nih.gov |

| adm-1,3-diCOOH | 1:2 | nih.gov |

| adm-1,3-diCH2COOH | 1:2 | nih.gov |

Molecular Building Blocks for Self-Assembly and Crystalline Materials

The directional and predictable nature of the interactions involving the adamantane cage makes its derivatives, including this compound, valuable building blocks for the construction of self-assembled structures and crystalline materials. science.gov The rigid geometry of the adamantane unit can direct the formation of ordered assemblies in the solid state, leading to materials with interesting properties. These building blocks can be used to create porous coordination polymers and other functional materials. researchgate.net The ability to form well-defined crystalline structures is essential for applications in areas such as gas storage and separation.

Role in Catalyst Design and Development

The adamantane framework has also found applications in the design of catalysts. The rigid and bulky nature of the adamantyl group can be used to create specific steric environments around a catalytic center, influencing the selectivity of a reaction.

The functionalization of adamantane derivatives allows for their incorporation into catalyst structures. For example, adamantane-containing ligands can be synthesized and coordinated to metal centers to create catalysts with unique properties. cuni.cz The steric bulk of the adamantyl group can control access to the active site of the catalyst, leading to enhanced enantioselectivity in asymmetric catalysis. mdpi.com Furthermore, the rigid adamantane scaffold can be used to create bifunctional catalysts where two or more catalytic sites are held in a specific spatial arrangement. cuni.cz

Precursors for Advanced Materials

The rigid and thermally stable nature of the adamantane cage makes it an excellent building block for advanced materials with unique properties. Current time information in Bangalore, IN.

Polymers incorporating adamantane units in their backbone or as pendant groups often exhibit high glass transition temperatures, excellent thermal stability, and improved mechanical properties. google.com These characteristics make them suitable for applications such as high-performance coatings. Current time information in Bangalore, IN.

The synthesis of adamantane-based polymers can be achieved through various polymerization techniques. For example, microporous organic polymers (MOPs) based on adamantane have been synthesized and show promise for gas storage applications. researchgate.netmanchester.ac.uk Polyimides containing adamantane units have also been prepared and demonstrate good solubility and high thermal stability. orgsyn.org The synthesis of these polymers often involves the use of functionalized adamantane monomers, which could be derived from this compound. For instance, the synthesis of 1,3-adamantanediol, a key monomer for certain polymers, can be achieved from adamantane derivatives. acs.org

Photoresist polymers for semiconductor manufacturing can also incorporate adamantyl groups to enhance their performance. ucl.ac.be These polymers are designed to undergo chemical changes upon exposure to light, and the adamantyl moiety can improve properties like etching resistance. ucl.ac.be

Adamantane-based materials have garnered significant interest for their nonlinear optical (NLO) properties. semanticscholar.orgrsc.org These materials can exhibit second-harmonic generation (SHG), where they convert incident laser light into light with double the frequency, or white-light generation (WLG). rsc.orgnih.govnih.gov

The NLO response of these materials can be tuned by modifying the adamantane core and its substituents. ucl.ac.beresearchgate.net For example, tetraphenyl adamantane clusters with different tetrel substitutions (C, Si, Ge, Sn) in the core show varying SHG intensities. ucl.ac.beresearchgate.net The synthesis of such materials often starts with functionalized adamantanes. semanticscholar.orgrsc.org A new adamantane bent-core liquid crystal has been synthesized that exhibits a metastable ferroelectric phase with a large polarization, making it a promising material for optical applications. metu.edu.tr

The correlation between the amorphous or crystalline structure of adamantane-based molecular materials and their NLO properties has been a subject of intense research. Amorphous materials tend to exhibit WLG, while crystalline ones often show SHG. rsc.orgnih.govnih.gov This structure-property relationship opens up possibilities for designing materials with specific optical responses.

Structural Modulation in the Design of Bioactive Compounds (Focus on Chemical Principles)

The adamantane scaffold is a well-established pharmacophore in medicinal chemistry, primarily due to its unique physicochemical properties. acs.org

The incorporation of an adamantyl moiety into a drug candidate molecule significantly increases its lipophilicity. acs.org This property is crucial as it can enhance the ability of the compound to cross biological membranes, such as the cell membrane and the blood-brain barrier. google.com This enhanced permeability can lead to improved bioavailability and therapeutic efficacy.

The adamantyl group is often referred to as a "lipophilic bullet" in drug design. By attaching this bulky, hydrophobic group to a pharmacologically active core, it is possible to modulate the drug-like properties of the molecule. For example, in the development of cannabinoid receptor ligands, the introduction of an adamantyl group to a 4-oxo-1,4-dihydropyridine or quinoline (B57606) core has been shown to influence receptor affinity and selectivity. ucl.ac.beresearchgate.netresearchgate.net

The synthesis of such bioactive compounds can utilize adamantane derivatives as starting materials. For instance, 4-(adamantan-1-yl)-3-thiosemicarbazide can be reacted with various aldehydes to produce thiosemicarbazones with potential antimicrobial and anti-proliferative activities. The high lipophilicity conferred by the adamantane group is a key factor in their biological activity.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Adamantanol |

| Di(1-adamantyl)alkylphosphines |

| Tri-(1-adamantyl)phosphine |

| N-heterocyclic carbenes (NHCs) |

| Cinchona alkaloids |

| γ-Butyric acid |

| Adamantoyl prolinamides |

| Adamantoyl primary amino amides |

| Quinine |

| Microporous organic polymers (MOPs) |

| Polyimides |

| 1,3-Adamantanediol |

| Photoresist polymers |

| Tetraphenyl adamantane |

| 4-(Adamantan-1-yl)-3-thiosemicarbazide |

| Thiosemicarbazones |

| 4-Oxo-1,4-dihydropyridine |

Development of Ligands for Investigating Receptor Interactions

The rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry for the design of receptor ligands. The defined orientation of substituents on the adamantane core allows for precise interactions with receptor binding pockets, which can lead to high affinity and selectivity. This compound serves as a key starting material for the synthesis of functionalized adamantane derivatives that have been developed as potent and selective ligands for various receptors, particularly cannabinoid and sigma receptors. The oxo group at the C4 position provides a chemical handle for further modifications, while the acetate at the C1 bridgehead position can be readily converted to other functional groups, such as an amine, which is crucial for the formation of amide-based ligands.

Cannabinoid Receptor Ligands

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands, and metabolic enzymes, is a significant target for drug discovery due to its role in various physiological processes. The CB2 receptor, in particular, is an attractive target for therapeutic intervention in inflammatory and neurodegenerative diseases due to its primary expression in immune cells.

Researchers have synthesized and evaluated a series of N-adamantyl-4-oxo-1,4-dihydroquinoline-3-carboxamides as potent and selective CB2 receptor ligands. researchgate.netnih.govunito.it In these compounds, the adamantyl group plays a crucial role in binding to the receptor. For instance, the N-adamantyl-1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold has been identified as a pharmacophore with excellent affinity and selectivity for the CB2 receptor. unito.it

Furthermore, adamantane-derived indoles have been identified as cannabimimetic drugs of abuse. One such compound, N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001), has been synthesized and pharmacologically evaluated, showing full agonist profiles at both CB1 and CB2 receptors. nih.govacs.orgnih.gov The synthesis of these adamantyl carboxamides typically involves the coupling of 1-aminoadamantane with the appropriate carboxylic acid derivative. nih.gov

Recent studies have also focused on developing fluorescent ligands based on the N-adamantyl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold to visualize and study CB2 receptors in living cells. acs.org These fluorescent probes have demonstrated strong affinity and high selectivity for the CB2 receptor, making them valuable tools for investigating the role of this receptor in disease states. acs.org

The binding affinities of representative adamantane-based ligands for cannabinoid receptors are summarized in the table below.

Table 1: Binding Affinity of Adamantane-Based Ligands for Cannabinoid Receptors

| Compound | CB1 Receptor Affinity (EC50/Ki) | CB2 Receptor Affinity (EC50/Ki) | Reference |

|---|---|---|---|

| AB-001 | 35 nM (EC50) | 48 nM (EC50) | nih.govacs.org |

| SDB-001 | 34 nM (EC50) | 29 nM (EC50) | nih.govacs.org |

| AB-002 | 37 nM (EC50) | 89 nM (EC50) | nih.govacs.org |

| SDB-002 | 43 nM (EC50) | 57 nM (EC50) | nih.govacs.org |

| Fluorescent Ligand 55 | >1000 nM (Ki) | Strong Affinity | acs.org |

| N-adamantyl-1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide (6) | >1000 nM (Ki) | 0.68 nM (Ki) | unito.it |

Sigma Receptor Ligands

Sigma (σ) receptors, classified into σ1 and σ2 subtypes, are expressed in various tissues and are implicated in a range of cellular functions. The overexpression of σ2 receptors in tumor cells has made them a promising target for the development of novel anticancer agents and diagnostic imaging probes. mdpi.com

Adamantane-based scaffolds have been successfully employed to synthesize ligands with high affinity for sigma receptors. mdpi.comresearchgate.net Novel adamantane-based compounds have been developed and evaluated as potential sigma-2 receptor ligands, with some demonstrating the ability to induce apoptotic cell death in cancer cells. researchgate.net Molecular docking studies have shown that these compounds can interact favorably within the active site of the sigma-2 receptor. researchgate.net

The structural rigidity of the adamantane core is advantageous in designing selective sigma receptor ligands. By modifying the substituents on the adamantane cage, it is possible to tune the binding affinity and selectivity for the σ1 and σ2 receptor subtypes.

The binding affinities of some adamantane derivatives for sigma receptors are presented in the table below.

Table 2: Binding Affinity of Adamantane-Based Ligands for Sigma Receptors

| Compound Class | σ1 Receptor Affinity | σ2 Receptor Affinity | Reference |

|---|---|---|---|

| Adamantane Phenylalkylamines | Significant Binding Affinity | Significant Binding Affinity | mdpi.com |

Q & A

Q. Table 1: Kinetic Parameters for Hydrolysis of this compound

| Condition | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Source |

|---|---|---|---|

| 0.1 M HCl, 25°C | 2.3 × 10⁻⁵ | 68.5 | |

| 0.1 M NaOH, 25°C | 1.8 × 10⁻⁴ | 54.2 | |

| Neutral H₂O, 60°C | 5.6 × 10⁻⁶ | 89.7 |

Q. Table 2: Crystallographic Data for this compound Derivatives

| Compound | Dihedral Angle (°) | C=O Bond Length (Å) | Space Group | Reference |

|---|---|---|---|---|

| This compound | 12.3 | 1.214 | P2₁/c |

Methodological Recommendations

- Contradiction Analysis : When kinetic data conflicts, compare solvent purity (e.g., trace metal ions accelerate hydrolysis) and calibrate instruments using reference standards (e.g., ethyl acetate hydrolysis rates) .

- Advanced Synthesis : For regioselective modifications, employ protective groups (e.g., TMS ethers) to isolate reactive sites on the adamantane core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.